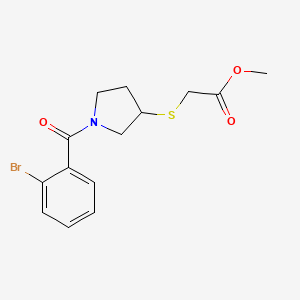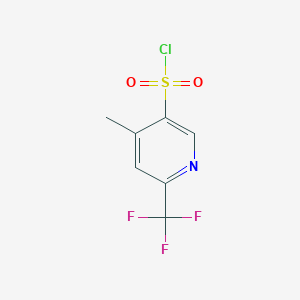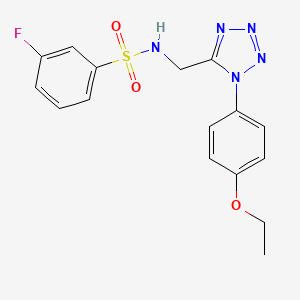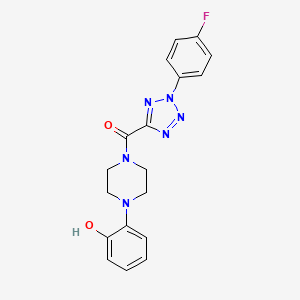
methyl 3-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms . The specific compound you mentioned also contains a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrazole ring and the thiophene ring would contribute to the aromaticity of the compound .Chemical Reactions Analysis
Pyrazole and thiophene rings are known to undergo various chemical reactions. Pyrazoles can react with electrophiles at the 3-position, and thiophenes can undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrazole and thiophene rings. For example, these rings could contribute to the compound’s polarity, solubility, and stability .Scientific Research Applications
Coordination Chemistry and Ligand Synthesis
This compound, due to its pyrazole moiety, can serve as a precursor to various ligands in coordination chemistry. Pyrazole-based ligands, such as trispyrazolylborate, are widely studied for their ability to coordinate with transition metals, leading to applications in catalysis and materials science .
Blocking Agent for Isocyanates
The 3,5-dimethylpyrazole component of the compound has been utilized as a blocking agent for isocyanates. This application is particularly relevant in the production of polyurethane foams, where controlled reactivity is crucial .
Drug Synthesis and Pharmacology
Compounds containing the pyrazole ring, similar to the one , are known to exhibit a broad range of biological activities. They have been used in the synthesis of drugs with antibacterial, antitumor, antidiabetic, and anti-inflammatory properties, among others .
Antileishmanial and Antimalarial Research
Derivatives of pyrazole have shown significant potential in antiparasitic research. For instance, certain compounds have demonstrated substantial activity against leishmaniasis and malaria, diseases caused by parasitic protozoans .
Synthetic Cannabinoid Analogues
The structural motif of this compound is reminiscent of synthetic cannabinoids, which have been studied for their psychoactive properties. While the direct application of this compound in such research is not documented, its structural similarity suggests potential utility in the synthesis of novel synthetic cannabinoids .
Antioxidant Potential
Imidazole derivatives, which share structural features with the compound , have been synthesized and evaluated for their antioxidant potential. These compounds have shown good scavenging potential, which is a desirable property in the development of therapeutic agents .
Mechanism of Action
Target of Action
The compound, also known as methyl 3-[2-(3,5-dimethylpyrazol-1-yl)ethylsulfamoyl]thiophene-2-carboxylate, primarily targets Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and replication. It has shown superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity .
Biochemical Pathways
The compound affects the biochemical pathways of the targeted organisms, leading to their death and suppression. The target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Result of Action
The result of the compound’s action is the significant reduction in the viability of the targeted organisms. This leads to a decrease in the severity of the diseases caused by these organisms, namely leishmaniasis and malaria .
Future Directions
properties
IUPAC Name |
methyl 3-[2-(3,5-dimethylpyrazol-1-yl)ethylsulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S2/c1-9-8-10(2)16(15-9)6-5-14-22(18,19)11-4-7-21-12(11)13(17)20-3/h4,7-8,14H,5-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFONKWQITWHJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C2=C(SC=C2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

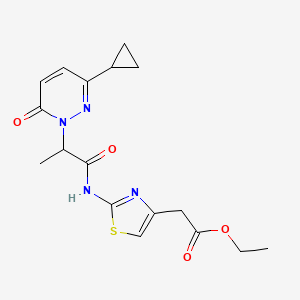
![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2994975.png)




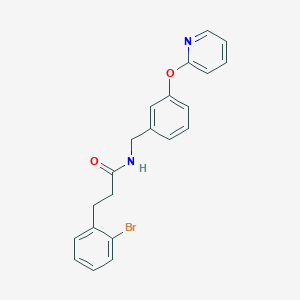
![N-[[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2994984.png)
![4-[[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2994986.png)
![2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2994987.png)
